Product packaging for 1-(Difluoromethyl)-8-naphthol(Cat. No.:)

1-(Difluoromethyl)-8-naphthol

Cat. No.: B11903299
M. Wt: 194.18 g/mol
InChI Key: JFXGQPUJKXPUDE-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-8-naphthol (CAS 1261577-45-0) is a fluorinated naphthalene derivative that serves as a versatile intermediate in organic synthesis and medicinal chemistry research . This compound features a naphthol scaffold, a structure recognized for its prevalence in dyes and its utility as a precursor to more complex molecules . The incorporation of a difluoromethyl group is a strategic modification widely employed in life science research, as fluorine atoms can significantly alter a compound's physicochemical properties, including its metabolic stability, lipophilicity, and bioavailability . Researchers value this compound primarily as a key building block for the development of novel bioactive molecules. The naphthol core can undergo various transformations, such as the Bucherer reaction to form naphthylamines, while the difluoromethyl group can act as a bioisostere or influence electronic properties . Similar naphthol-based compounds, such as Naphthol AS-E, have demonstrated specific biological activity by acting as potent, cell-permeable inhibitors of protein-protein interactions (e.g., the KIX-KID domain between CREB and CBP), highlighting the potential of this chemical class in oncology research and as tools for probing biological pathways . As such, this compound is a valuable reagent for constructing fluorinated heterocyclic compounds and for applications in pharmaceutical discovery and agrochemical development . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8F2O B11903299 1-(Difluoromethyl)-8-naphthol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H8F2O

Molecular Weight

194.18 g/mol

IUPAC Name

8-(difluoromethyl)naphthalen-1-ol

InChI

InChI=1S/C11H8F2O/c12-11(13)8-5-1-3-7-4-2-6-9(14)10(7)8/h1-6,11,14H

InChI Key

JFXGQPUJKXPUDE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C(F)F)C(=CC=C2)O

Origin of Product

United States

Investigations into Chemical Reactivity and Reaction Mechanisms

Reaction Pathways Involving the Difluoromethyl Group

The difluoromethyl (-CF₂H) group is a key feature of the molecule, recognized for its ability to act as a bioisostere for hydroxyl, thiol, or amine groups. rsc.org Its reactivity is distinct from that of both methyl and trifluoromethyl groups, offering unique pathways for chemical modification.

The polarized C-H bond in the difluoromethyl group enables it to function as a competent hydrogen bond donor, a characteristic that significantly influences the molecule's conformation and interactions. rsc.orgcas.cn

Intramolecular Hydrogen Bonding: In 1-(Difluoromethyl)-8-naphthol, the proximity of the -CF₂H and -OH groups at the 1 and 8 positions of the naphthalene (B1677914) core creates a potential for intramolecular hydrogen bonding. This type of internal bonding is well-documented in other 1,8-disubstituted naphthyl systems. For instance, studies on 1,8-naphthalenediol show that the intramolecular hydrogen bond significantly decreases the hydrogen bond donating ability of the -OH group to external acceptors. tubitak.gov.tr Similarly, computational and spectroscopic studies of 1-(difluoromethyl)-2-nitrobenzene (B1320369) confirm the presence of an intramolecular C-F-H···O interaction, which stabilizes the molecule. rsc.orgnih.gov In the case of this compound, a C-F-H···O-H hydrogen bond is geometrically plausible, which would influence the orientation of the difluoromethyl group and the acidity of the hydroxyl proton.

Intermolecular Hydrogen Bonding: While intramolecular interactions may be favored, the -CF₂H group can also participate in intermolecular hydrogen bonding with solvent molecules or other reagents. science-revision.co.ukchemguide.co.ukbyjus.comlibretexts.orgfiveable.me The strength of this interaction depends on the hydrogen bond acceptor's basicity. rsc.org For example, the chemical shift of a -CF₂H proton is sensitive to the solvent, indicating its participation in hydrogen bonding. rsc.org This characteristic is crucial for understanding the molecule's solubility and its behavior in different reaction media. Studies on 8-fluoro-4-methyl-1-naphthol have shown that while intramolecular hydrogen bonding is observed in solution, the crystal structure reveals intermolecular hydrogen bonds, highlighting the fine balance between these two interaction modes. researchgate.net

Table 1: Comparison of Hydrogen Bonding Properties

Compound AnalogueInteraction TypeKey FindingsReference
1-(Difluoromethyl)-2-nitrobenzeneIntramolecular C-F-H···OThe conformer with intramolecular hydrogen bonding is 4.3 kcal/mol lower in energy. rsc.orgnih.gov
1,8-NaphthalenediolIntramolecular O-H···OThe strong intramolecular bond reduces the ability to donate a hydrogen bond to external molecules like DMSO. tubitak.gov.tr
1-Naphthol (B170400)Intermolecular O-H···SolventA large downfield shift of the -OH proton in DMSO-d6 compared to CDCl3 indicates strong intermolecular hydrogen bonding. tubitak.gov.tr

The difluoromethyl group exhibits dual reactivity, capable of acting as both an electrophilic and a nucleophilic center depending on the reaction conditions and reagents.

Electrophilic Character: The carbon atom of the difluoromethyl group can be susceptible to nucleophilic attack. Quantum chemical calculations have shown that the nucleophilic attack of a fluoride (B91410) ion on a difluoromethyl group is a feasible pathway. rsc.org Reagents like bromodifluoromethyl phenyl sulfone can be used for the electrophilic difluoromethylation of carbon nucleophiles. researchgate.net

Nucleophilic Character: The hydrogen atom of the -CF₂H group is acidic enough to be removed by a strong base, generating a nucleophilic Ar-CF₂⁻ synthon. This reactive intermediate can then be trapped by various electrophiles, such as carbonyl compounds and imines. acs.org This approach transforms the typically electrophilic difluoromethylarenes into potent nucleophiles. Furthermore, the difluoromethyl radical (•CF₂H), which can be generated under radical conditions, is generally considered to be nucleophilic in character, in contrast to the electrophilic trifluoromethyl radical (•CF₃). nih.govresearchgate.net

A significant challenge and area of interest in organofluorine chemistry is the selective activation of a single C-F bond in a difluoromethylene (-CF₂) unit. nih.govresearchgate.net This transformation, known as desymmetrization, converts a prochiral -CF₂ group into a chiral monofluorinated stereocenter, which is a valuable motif in medicinal chemistry. nih.govchinesechemsoc.orggoogle.commdpi.comresearchgate.net

Research has shown that the enantioselective activation of a C-F bond in difluoromethylarenes can be achieved through transition metal catalysis. nih.govresearchgate.net The general strategy involves the cooperative action of a low-valent transition metal (e.g., palladium or iridium) complexed with a chiral ligand and a hard, fluorophilic Lewis acid activator. nih.govnih.gov The transition metal facilitates the oxidative addition of the C-F bond, while the Lewis acid assists in this process by interacting with the fluorine atom.

While this reaction has not been specifically reported for this compound, studies on analogous compounds like 2-(difluoromethyl)naphthalene (B2912400) demonstrate the feasibility of this approach. nih.gov The reaction of 2-(difluoromethyl)naphthalene with a nucleophile in the presence of a palladium catalyst and a chiral ligand like (R)-BINAP resulted in the enantioselective substitution of one fluorine atom. nih.govresearchgate.net This suggests that a similar pathway could be applied to this compound to generate chiral monofluorinated derivatives. Frustrated Lewis pairs (FLPs) have also been shown to mediate the selective C-F activation in difluoromethylarenes. researchgate.netrsc.org

Table 2: Example of Catalytic System for Desymmetrization of a Difluoromethylarene

SubstrateCatalyst SystemResultReference
2-(Difluoromethyl)naphthalene[Pd(crotyl)Cl]₂, (R)-BINAP (chiral ligand), LiOTf (Lewis acid)Enantioselective substitution of a single fluorine atom by a malonate nucleophile. nih.govresearchgate.net

Nucleophilic and Electrophilic Interactions at the Difluoromethyl Center

Transformations of the Naphthol Hydroxyl Group

The hydroxyl group of the naphthol ring is a versatile functional handle for a variety of chemical transformations, including substitution, oxidation, and reduction. wikipedia.orgresearchgate.net

The phenolic hydroxyl group of this compound is expected to undergo typical reactions of naphthols. These include O-alkylation and O-acylation under basic conditions to form ethers and esters, respectively. The nucleophilicity of the oxygen atom can be readily exploited for the introduction of a wide range of functional groups.

Furthermore, the hydroxyl group can direct electrophilic aromatic substitution. For 1-naphthol, electrophilic attack is highly favored at the 4-position. wikipedia.org However, in 1,8-disubstituted systems, the steric hindrance from the peri-substituent can influence the regioselectivity, potentially directing substitution to other positions or inhibiting it altogether. nih.gov The Mannich reaction, which involves the aminoalkylation of an acidic proton-containing compound, is a common transformation for naphthols and could be applied to introduce aminomethyl groups onto the naphthalene ring, guided by the activating -OH group. mdpi.com

The naphthalene core of this compound can undergo both oxidation and reduction, with the regioselectivity being a key consideration.

Oxidation: Naphthols are susceptible to oxidation to form naphthoquinones. aua.gr A variety of oxidizing agents, including hypervalent iodine reagents like [bis(trifluoroacetoxy)iodo]benzene, can be employed for this transformation. aua.gr The oxidation of a 1-naphthol derivative typically yields a 1,4-naphthoquinone (B94277) or a 1,2-naphthoquinone. The presence of the electron-withdrawing difluoromethyl group at the 8-position would likely influence the redox potential and the regiochemical outcome of the oxidation.

Reduction: The reduction of the naphthalene ring system can be achieved with high regioselectivity. Catalytic hydrogenation of naphthols can lead to the reduction of either the substituted or the unsubstituted ring, yielding different tetrahydronaphthol isomers. acs.orgacs.org For example, using hydrosilanes in methanol (B129727) provides a method for the site-selective reduction of the unsubstituted aromatic ring of naphthols, leaving the phenol (B47542) ring intact. acs.orgacs.org This would convert this compound into 1-(Difluoromethyl)-5,6,7,8-tetrahydronaphthalen-8-ol. Conversely, other catalytic systems, such as certain ruthenium catalysts, are known to selectively hydrogenate the substituted ring to give 1,2,3,4-tetrahydronaphthols. acs.org

Table 3: Potential Redox Transformations

TransformationTypical Reagents/ConditionsPotential Product TypeReference
Oxidation[Bis(trifluoroacetoxy)iodo]benzene, Salcomine/AirNaphthoquinone derivative aua.gr
Reduction (Unsubstituted Ring)Hydrosilane (e.g., PMHS), [RhCl(cod)]₂, Methanol5,6,7,8-Tetrahydronaphthol derivative acs.orgacs.org
Reduction (Substituted Ring)H₂, Ruthenium pincer catalyst1,2,3,4-Tetrahydronaphthol derivative acs.org

Substitution Reactions at the Hydroxyl Moiety

Mechanistic Elucidation of Reaction Processes

The study of reaction mechanisms involving this compound and related difluoromethylated aromatic compounds is crucial for optimizing synthetic routes and designing novel transformations. Mechanistic investigations provide a detailed, step-by-step understanding of how reactants are converted into products, shedding light on the transient species that are formed and consumed during the reaction.

The formation of the C-CF2H bond in compounds like this compound often proceeds through highly reactive intermediates. The two most significant classes of intermediates are difluorocarbene (:CF2) and various organometallic species.

Difluorocarbene (:CF2): Difluorocarbene is a versatile reactive intermediate used to introduce difluoromethylene (CF2) and difluoromethyl (CF2H) groups. cas.cn It is typically generated in situ from a variety of precursors under specific reaction conditions. For instance, the reaction of (trimethylsilyl)difluoromethane (TMSCF2H) with potassium fluoride-hydrofluoric acid (KFHF) generates difluorocarbene, which can then react with nucleophiles like ketones. beilstein-journals.org Other methods for generating :CF2 include the thermolysis of compounds like chlorodifluoromethane (B1668795) and sodium chlorodifluoroacetate, or the base-induced dehydrohalogenation of chlorodifluoromethane or bromodifluoromethane (B75531). acs.org In the context of naphthol derivatives, a plausible pathway involves the nucleophilic attack of the naphthoxide oxygen onto the electrophilic difluorocarbene, followed by subsequent steps to yield the final product. Mechanochemical methods have also been shown to generate difluorocarbene for the synthesis of difluoromethyl enol ethers. beilstein-journals.org

Organometallic Species: Organometallic reagents and intermediates are central to many difluoromethylation reactions, particularly in cross-coupling strategies. mt.comsolubilityofthings.comfluorochem.co.uk

Copper-Difluoromethyl Species ([CuCF2H]): Copper-catalyzed C(sp²)–CF2H bond formation is a common but challenging process. rsc.org The first isolable copper-difluoromethyl complex stabilized by an N-heterocyclic carbene (NHC) ligand was reported in 2017. rsc.org These complexes, such as [(IPr)Cu(CF2H)], can stoichiometrically transfer the CF2H group to aryl iodides. rsc.org Catalytic cycles often postulate the formation of a transient [CuCF2H] species, which can arise from the reaction of a copper(I) source with a difluoromethylating agent. rsc.orgresearchgate.net However, the high energy barrier for oxidative addition to Cu(I) makes these reactions demanding. rsc.org

Palladium and Nickel Intermediates: Palladium and nickel catalysts are widely used for cross-coupling reactions to form Ar-CF2H bonds. The mechanisms typically involve a Pd(0)/Pd(II) or a related nickel catalytic cycle. rsc.org For example, the palladium-catalyzed difluoromethylation of aryl halides with TMSCF2H is thought to proceed via a Pd(0)/Pd(II) cycle. rsc.org Similarly, nickel-catalyzed reactions can involve the transmetalation of an aryl zinc reagent to form a nickel-aryl species, which then reacts with a difluoromethyl radical source. rsc.org

Other Metal Reagents: Difluoromethyl complexes of other metals like zinc and cadmium have also been prepared and used in synthesis. researchgate.net These reagents can be generated from precursors like bromodifluoromethane (CF2HBr) or iododifluoromethane (CF2HI) and can react with various organic halides. researchgate.net

The table below summarizes common precursors and the key intermediates they generate for difluoromethylation reactions.

Precursor CompoundActivating Agent / ConditionsKey Intermediate Generated
(Bromodifluoromethyl)trimethylsilane (TMSCF2Br)Potassium fluoride-hydrofluoric acid (KFHF)Difluorocarbene (:CF2) beilstein-journals.org
Chlorodifluoromethane (CHClF2)Base (e.g., alkoxides) or ThermolysisDifluorocarbene (:CF2) acs.org
(Chlorodifluoromethyl)trimethylsilane (TMSCF2Cl)BaseDifluorocarbene (:CF2) cas.cn
S-(Difluoromethyl)diphenylsulfonium triflateCopper (Cu)Trifluoromethyl radical (·CF3) followed by CuCF3 formation conicet.gov.ar
(Bromodifluoromethyl) phenyl sulfideCathodic reduction(Phenylthio)difluoromethyl radical (PhSCF2·) beilstein-journals.org
5-((Difluoromethyl)sulfonyl)-1-phenyl-1H-tetrazoleNickel catalyst / Aryl zinc reagentDifluoromethyl radical (·CF2H) rsc.org
[(IPr)CuCl](Trimethylsilyl)difluoromethane (TMSCF2H)[(IPr)Cu(CF2H)] (Organometallic species) rsc.org

Understanding the transition states and energy profiles of reactions involving this compound is key to elucidating reaction pathways and selectivity. researchgate.net This analysis is predominantly carried out using computational chemistry methods, such as Density Functional Theory (DFT), which can calculate the energies of reactants, intermediates, transition states, and products. nih.govarxiv.org

A reaction's energy profile maps the potential energy of the system as it progresses along the reaction coordinate. The highest point on this profile corresponds to the transition state, and its energy relative to the reactants determines the activation energy, which governs the reaction rate. ucr.edu

For difluoromethylation reactions, several mechanistic possibilities can be evaluated:

Carbene Insertion: In reactions proceeding via difluorocarbene, the transition state would involve the interaction of the naphthoxide with the carbene. For the difluoromethylation of ketones, an intramolecular proton transfer via a five-membered transition state has been proposed. beilstein-journals.org

Cross-Coupling Cycles: In metal-catalyzed cross-coupling, the energy profile would consist of several steps, including oxidative addition, transmetalation, and reductive elimination. For instance, the high energy barrier associated with the oxidative addition of a difluoromethyl source to a Cu(I) center is a critical factor in the energy profile of copper-catalyzed difluoromethylations. rsc.org

Radical Pathways: For radical reactions, the energy profile would detail the formation of the radical, its subsequent reaction (e.g., addition to an aromatic ring), and termination steps.

While specific DFT calculations for this compound are not broadly published, data from analogous systems provide insight. For example, in 1-(difluoromethyl)-2-nitrobenzene, the conformer that allows for an intramolecular hydrogen bond is 4.3 kcal/mol lower in energy than the conformer without this interaction, indicating significant stabilization that would influence the ground state energy of the reactant. rsc.org

The table below provides examples of calculated energy values for related processes, illustrating the type of data obtained from transition state and energy profile analyses.

Reaction / ProcessSystemCalculated Energy Value (kcal/mol)Significance
Intramolecular H-bond Stabilization1-(Difluoromethyl)-2-nitrobenzene-4.3Stabilizes the ground state of the molecule rsc.org
Intramolecular H-bond Stabilizationo-Nitrophenol-9.9Provides a comparison for the H-bond donor strength of the CF2H group rsc.org
C-I Bond Dissociation Energy (BDE)Iododifluoromethane (CF2HI)57 ± 6Energy required to form the difluoromethyl radical rsc.org

Achieving stereochemical control is a primary objective in modern organic synthesis, particularly when creating chiral centers. nih.gov In the context of this compound, this could apply to the enantioselective synthesis of the molecule itself if a chiral axis exists or is induced, or to subsequent reactions at a prochiral center. Catalytic cycles offer a powerful means to control selectivity (chemo-, regio-, and stereo-). numberanalytics.comethz.ch

Stereocontrol: The enantioselective installation of a CF2H group to create a stereocenter is a significant challenge. nih.gov Recent advances have demonstrated that chiral transition metal catalysts can effectively control the absolute stereochemistry. nih.gov For example, a nickel-catalyzed decarboxylative difluoromethylation has been developed that converts alkyl carboxylic acids into difluoromethylated products with high enantioselectivity. nih.govresearchgate.net The success of these reactions relies on a chiral ligand that coordinates to the metal center, creating a chiral environment that differentiates between the two enantiotopic transition states leading to the (R) or (S) product. nih.gov

Key strategies for stereochemical control include:

Chiral Ligands: Using chiral ligands such as derivatives of BINAP, TADDOL, or BOX in combination with transition metals (e.g., nickel, copper, titanium) can induce high levels of enantioselectivity. nih.govacs.org

Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate can direct the approach of a reagent from a specific face, leading to diastereoselective transformations.

Selectivity Factors: Several factors influence the efficiency and selectivity of a catalytic cycle: numberanalytics.comnumberanalytics.com

Catalyst/Ligand System: The choice of metal and ligand is paramount. The electronic and steric properties of the ligand can tune the reactivity and selectivity of the metal center.

Reaction Conditions: Temperature, pressure, and solvent can significantly impact reaction rates and selectivity by altering the relative energies of competing transition states. numberanalytics.comnumberanalytics.com

Substrate Properties: The electronic nature of the substrate (e.g., electron-rich vs. electron-deficient naphthol derivatives) can dictate its reactivity and influence the regioselectivity of the reaction. beilstein-journals.org For example, in radical C-H difluoromethylation, the reaction often occurs at the most electron-deficient carbons of a heterocycle. rsc.org

The following table highlights catalyst systems used for stereoselective fluorination and difluoromethylation reactions.

Catalyst / Ligand SystemReaction TypeSubstrate TypeEnantioselectivity (ee) / Diastereoselectivity (dr)
Ni(ClO4)2 / DBFOX-PhElectrophilic Fluorinationβ-ketoesters93–99% ee acs.org
Ti(TADDOLato)2Electrophilic Fluorinationα-acyl lactamsup to 95% ee acs.org
Pd / (R)-BINAPDefluorinative Alkylation2-(Difluoromethyl)naphthalene derivativeEnantioselective process demonstrated nih.gov
Ni / Chiral LigandDecarboxylative DifluoromethylationAlkyl carboxylic acidsExceptional enantioselectivity nih.gov
KHMDS / Chiral SulfoximineNucleophilic DifluoroalkylationKetonesup to 94/6 dr chinesechemsoc.org

Many difluoromethylation reactions proceed through radical mechanisms, involving the formation of a difluoromethyl radical (•CF2H). rsc.org Confirming the presence of these transient radical intermediates is essential for mechanistic elucidation. Radical clock experiments are a powerful kinetic tool used for this purpose. illinois.eduresearchgate.net

A radical clock is a molecule that undergoes a unimolecular rearrangement (typically a cyclization or ring-opening) at a known rate. illinois.edu This "clock" reaction is placed in competition with a bimolecular reaction whose rate is unknown. By analyzing the ratio of the rearranged (clocked) product to the unrearranged (trapped) product, the rate of the unknown reaction can be determined, and the intermediacy of a radical can be confirmed. illinois.eduresearchgate.net

Application to Difluoromethylation: To probe for a radical pathway in a reaction forming a C-CF2H bond, a substrate containing a radical clock moiety, such as a 5-hexenyl group, would be used. illinois.edu If the reaction proceeds through an aryl radical intermediate, this radical can undergo a fast, intramolecular cyclization (the clock reaction) before it is trapped by the difluoromethyl source. The detection of the cyclized product is strong evidence for the aryl radical's existence. researchgate.net Conversely, experiments can be designed where a difluoromethyl radical is generated in the presence of a trap that can undergo a rearrangement. rsc.org

Control experiments that provide evidence for radical pathways include:

Radical Trapping: Adding a radical scavenger like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) to the reaction. If a radical pathway is operative, the reaction rate should decrease, and a TEMPO-adduct of the radical intermediate may be observed.

Cyclopropyl (B3062369) Ring-Opening: Using a substrate with a cyclopropyl group adjacent to the proposed radical center. The high strain of the three-membered ring leads to rapid ring-opening if a radical is formed, providing an observable signature of its presence. researchgate.net

Stereochemical Probes: The racemization of an enantiopure starting material can sometimes indicate the formation of a planar radical intermediate.

Experiments with radical traps have been used to rule out the intermediacy of aryl radicals in certain copper-mediated difluoromethylation reactions, suggesting an alternative mechanism is at play. researchgate.net

The table below lists some common radical clocks and their characteristic rearrangement rate constants.

Radical ClockRearrangement TypeRate Constant (kr) at 25 °C (s-1)
5-Hexenyl radical5-exo-trig cyclization2.3 x 105 illinois.edu
Cyclopropylcarbinyl radicalRing opening~1 x 108 nih.gov
o-(3-Butenyl)phenyl radical5-exo-trig cyclization9.6 x 109 researchgate.net
o-(4-Pentenyl)phenyl radical6-exo-trig cyclization7.6 x 107 researchgate.net

Advanced Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 1-(Difluoromethyl)-8-naphthol. By probing the magnetic properties of atomic nuclei, NMR provides granular information about the chemical environment of individual atoms within the molecule.

Proton (¹H) NMR spectroscopy is instrumental in identifying the various proton environments within the this compound molecule. The chemical shifts, splitting patterns (multiplicity), and coupling constants of the proton signals offer a detailed map of the proton-proton connectivities.

The aromatic protons on the naphthalene (B1677914) ring typically appear in the downfield region of the spectrum, generally between δ 7.0 and 8.5 ppm. Their specific chemical shifts and multiplicities are dictated by their position relative to the electron-withdrawing difluoromethyl group and the electron-donating hydroxyl group, as well as through-space interactions. The proton of the difluoromethyl group (-CHF₂) itself is expected to produce a characteristic triplet in the ¹H NMR spectrum due to coupling with the two adjacent fluorine atoms. The hydroxyl proton (-OH) signal can vary in position and may appear as a broad singlet, its chemical shift being sensitive to solvent, concentration, and temperature.

Detailed spectral data for the parent compound, 1-naphthol (B170400), shows aromatic protons in distinct regions, which serves as a baseline for interpreting the spectrum of its difluoromethylated analog. chemicalbook.com

Table 1: Representative ¹H NMR Data for Related Naphthalene Structures

Compound Proton Chemical Shift (δ, ppm) Multiplicity
1-Naphthol Aromatic H 8.161, 7.786, 7.47, 7.45, 7.417, 7.259, 6.734 m
OH 5.43 s
1-(Difluoromethoxy)naphthalene Aromatic H 8.24–8.17, 7.89–7.82, 7.70, 7.60–7.39, 7.22–7.15 m

Note: Data for 1-Naphthol and 1-(Difluoromethoxy)naphthalene are provided for comparative purposes. chemicalbook.comcas.cn The exact chemical shifts for this compound may vary.

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive and specific technique for characterizing the difluoromethyl group. Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides clear and informative spectra. For this compound, the ¹⁹F NMR spectrum would be expected to show a doublet, arising from the coupling of the two fluorine atoms with the single proton of the difluoromethyl group. The chemical shift of this signal provides insight into the electronic environment of the fluorine atoms. The peri-interaction between the difluoromethyl group at the 1-position and the hydroxyl group at the 8-position can influence the electronic shielding and, consequently, the chemical shift. In some cases, diastereotopic fluorine atoms can lead to more complex splitting patterns. semanticscholar.org

For analogous compounds like 1-(difluoromethoxy)naphthalene, the ¹⁹F NMR signal appears as a doublet. cas.cn The expected chemical shift for 1-(difluoromethyl)naphthalenes is generally in the range of -110 to -120 ppm. vulcanchem.com

Table 2: Representative ¹⁹F NMR Data for Related Compounds

Compound Fluorine Environment Chemical Shift (δ, ppm) Multiplicity
1-(Difluoromethoxy)naphthalene -OCF₂ H -79.1 d (J = 74.0 Hz)

Note: Data for related heterocyclic and methoxy-substituted compounds are provided for context. cas.cn The precise chemical shift and coupling constant for this compound may differ.

Carbon-13 (¹³C) NMR spectroscopy is crucial for mapping the carbon framework of this compound. The spectrum reveals distinct signals for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and its electronic environment. The carbon of the difluoromethyl group is readily identifiable by its triplet splitting pattern due to one-bond coupling with the two fluorine atoms. The carbons of the naphthalene ring will appear in the aromatic region (typically δ 110-150 ppm), with their specific shifts influenced by the attached functional groups. The carbon atom bearing the hydroxyl group (C-8) and the carbon atom attached to the difluoromethyl group (C-1) will have characteristic chemical shifts reflecting the electronic effects of these substituents.

Reference data from 1-naphthol shows the carbon bearing the hydroxyl group at a downfield shift, and this provides a useful comparison point. chemicalbook.com

Table 3: Predicted/Typical ¹³C NMR Chemical Shift Ranges

Carbon Environment Hybridization Typical Chemical Shift (δ, ppm)
C-F₂ sp³ ~110 - 120 (triplet)
C-OH sp² ~150 - 160
Aromatic C-H sp² ~110 - 130

Note: These are generalized ranges, and the actual values for this compound will be specific to its unique structure. udel.educhemguide.co.uk

For unambiguous assignment of all proton and carbon signals, especially in a molecule with a complex aromatic region like this compound, two-dimensional (2D) NMR techniques are employed. core.ac.uk

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings, which is invaluable for tracing the connectivity of the protons on the naphthalene ring. sdsu.edu Cross-peaks in the COSY spectrum connect protons that are coupled to each other, typically through two or three bonds.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu Each cross-peak in an HMQC or HSQC spectrum links a proton signal to the signal of the carbon it is attached to, allowing for the direct assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). columbia.eduyoutube.com HMBC is particularly powerful for identifying the connections between quaternary carbons (which have no attached protons) and nearby protons, as well as for confirming the placement of substituents on the naphthalene core.

¹³C NMR Spectroscopy for Carbon Skeleton Elucidation

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) is a vital tool for confirming the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the molecular formula (C₁₁H₈F₂O).

The mass spectrum also reveals the molecule's fragmentation pattern under specific ionization conditions (e.g., Electron Ionization - EI). The fragmentation pathways can provide further structural information. For this compound, characteristic fragmentation would likely involve the loss of the difluoromethyl group or other small neutral molecules, leading to stable naphthyl-containing cations. Analysis of the fragmentation of the parent compound, 1-naphthol, shows a prominent molecular ion peak and fragments corresponding to the stable naphthalene ring system.

Table 4: Expected Mass Spectrometry Data

Ion Description
[M]⁺ Molecular Ion
[M-CHF₂]⁺ Loss of the difluoromethyl group
[M-OH]⁺ Loss of the hydroxyl group

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies. wvu.edu

Key expected absorptions include:

O-H Stretch : A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group. wvu.edu The broadness is due to hydrogen bonding.

Aromatic C-H Stretch : Absorptions just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹) are indicative of the C-H bonds on the aromatic naphthalene ring. wvu.edu

C-F Stretch : Strong and distinct absorption bands in the region of 1000-1200 cm⁻¹ are characteristic of the carbon-fluorine bonds in the difluoromethyl group.

Aromatic C=C Stretch : Several medium to weak absorptions in the 1450-1600 cm⁻¹ region are typical for the carbon-carbon double bonds within the naphthalene ring. wvu.edu

C-O Stretch : An absorption band in the 1200-1300 cm⁻¹ region corresponds to the stretching vibration of the carbon-oxygen bond of the naphthol.

The IR spectrum of 1-naphthol provides a reference for the characteristic bands of the naphthol core. nist.govnih.gov The presence of the additional strong C-F stretching bands in the spectrum of this compound would be a key distinguishing feature.

X-ray Crystallography for Solid-State Structural Determination and Conformation

X-ray crystallography is an indispensable technique for determining the precise atomic arrangement of a molecule in its solid state. For 1,8-disubstituted naphthalenes, this method provides invaluable insights into the steric and electronic consequences of the peri-substituents. While a specific crystal structure for this compound is not publicly available, analysis of closely related 1,8-disubstituted naphthalene derivatives allows for a predictive understanding of its solid-state conformation.

For instance, the X-ray crystal structure of 8-(4-methylphenyl)-1-naphthol reveals that the substituted aromatic ring is oriented nearly perpendicular to the naphthalene core. researchgate.net This perpendicular arrangement is a common feature in sterically hindered 1,8-disubstituted naphthalenes, driven by the need to minimize van der Waals repulsion between the peri-substituents. It is therefore highly probable that the difluoromethyl group and the hydroxyl group in this compound would also force a significant dihedral angle between the C1-C9 (difluoromethyl-bearing carbon to ipso-carbon of the naphthalene ring) and C8-O bonds.

The crystal packing of such molecules is often stabilized by a network of intermolecular interactions. In the case of a related compound, 1,1'-(naphthalene-1,8-diyl)-3,3'-dibenzoyl-bisthiourea, the structure is supported by intramolecular N-H...O hydrogen bonds and intermolecular N-H...S hydrogen bonds. tubitak.gov.tr For this compound, it is expected that intermolecular O-H···O hydrogen bonds would be a dominant feature in its crystal lattice, connecting neighboring molecules. Additionally, weaker C-H···F and C-H···π interactions involving the difluoromethyl group and the naphthalene rings could further stabilize the crystal packing.

Table 1: Predicted Crystallographic Parameters and Conformation for this compound (Based on Analogous Structures)

ParameterPredicted Value/CharacteristicRationale based on Analogous Compounds
Crystal SystemMonoclinic or OrthorhombicCommon for substituted naphthalenes. tubitak.gov.tr
Space GroupP2₁/c or similarFrequently observed for centrosymmetric and non-centrosymmetric organic molecules. mdpi.com
ConformationNaphthalene rings likely planar, with the -CHF₂ group oriented out of the plane.Steric hindrance between the peri-substituents forces a non-planar arrangement to minimize repulsion. researchgate.net
Key Dihedral AngleC8-C9-C1-X (where X is the carbon of the CHF₂ group)Expected to be significantly distorted from planarity.
Intramolecular H-BondO-H···F-CPossible, but likely weak and dependent on the rotational orientation of the CHF₂ group.
Intermolecular InteractionsStrong O-H···O hydrogen bonding, C-H···F interactions, π-π stacking.These are common stabilizing forces in the crystal packing of hydroxylated and fluorinated aromatic compounds. mdpi.comuantwerpen.be

Specialized Spectroscopic Techniques for Investigating Non-Covalent Interactions

Non-covalent interactions play a pivotal role in supramolecular chemistry, crystal engineering, and biological recognition. uantwerpen.be For this compound, the interplay of hydrogen bonding, halogen bonding (in a broader sense, involving fluorine), and π-interactions is of significant interest. Specialized spectroscopic techniques are employed to probe these weak yet crucial forces.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard ¹H and ¹³C NMR are used for structural confirmation, advanced NMR techniques can provide detailed information about non-covalent interactions. For example, variable-temperature NMR studies can reveal the dynamics of intramolecular hydrogen bonding. The presence of a hydrogen bond between the hydroxyl proton and one of the fluorine atoms of the difluoromethyl group (O-H···F-C) could be inferred from the chemical shift of the hydroxyl proton and its temperature dependence. A downfield shift and a reduced temperature coefficient would suggest the presence of such an interaction. Furthermore, Nuclear Overhauser Effect (NOE) experiments can provide through-space correlations, helping to establish the proximity of the hydroxyl proton and the fluorine atoms in solution.

Infrared (IR) and Raman Spectroscopy: The vibrational frequencies of the O-H and C-F bonds are sensitive to their environment. The formation of an intramolecular O-H···F hydrogen bond would be expected to cause a red shift (shift to lower wavenumber) and broadening of the O-H stretching band in the IR spectrum. uantwerpen.be Cryogenic matrix isolation IR spectroscopy could be particularly useful to isolate individual molecules and study these interactions without the influence of intermolecular forces. uantwerpen.be

Fluorescence Spectroscopy: Naphthol derivatives are often fluorescent. The fluorescence emission spectrum, including its intensity and wavelength, can be sensitive to the molecular environment and non-covalent interactions. scispace.com The formation of intermolecular hydrogen bonds or π-π stacking interactions in concentrated solutions or aggregates can lead to changes in the fluorescence quantum yield and shifts in the emission maxima. Time-resolved fluorescence spectroscopy can provide insights into the dynamics of these interactions in the excited state. scispace.com

Computational Methods: In conjunction with experimental techniques, quantum chemical calculations, such as Density Functional Theory (DFT), are invaluable for studying non-covalent interactions. researchgate.net Methods like Atoms in Molecules (AIM) and Reduced Density Gradient (RDG) analysis can be used to visualize and quantify the strength of weak interactions, such as the potential O-H···F intramolecular hydrogen bond and other C-H···F or π-interactions within the molecule and between molecules. mdpi.com

Table 2: Spectroscopic Signatures of Non-Covalent Interactions in this compound

Spectroscopic TechniqueInteraction ProbedExpected Observation
Variable-Temperature ¹H NMRIntramolecular O-H···F H-bondDownfield shift of OH proton; reduced temperature coefficient.
NOESY NMRSpatial ProximityCross-peaks between OH proton and CHF₂ protons/fluorine.
Infrared (IR) SpectroscopyIntramolecular O-H···F H-bondRed shift and broadening of the O-H stretching vibration.
Fluorescence Spectroscopyπ-π stacking / AggregationConcentration-dependent changes in emission wavelength and quantum yield.
Computational Chemistry (AIM/RDG)All non-covalent interactionsIdentification and characterization of bond critical points for weak interactions. mdpi.com

Computational and Theoretical Investigations

Modeling Reaction Mechanisms and Energetics

Computational modeling is a powerful tool for elucidating reaction mechanisms, identifying key intermediates, and understanding the energetic landscape of a chemical transformation.

To understand how a reaction proceeds from reactants to products, chemists locate the transition state (TS), which is the highest energy point along the reaction pathway. Computational methods can be used to find the geometry of the TS. Once the TS is located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. This analysis maps the reaction pathway downhill from the transition state to the reactants and products, confirming that the located TS indeed connects the intended species.

By calculating the energies of reactants, intermediates, transition states, and products, a free energy profile for a reaction can be constructed. This profile provides crucial information about the reaction's feasibility and kinetics. The height of the energy barrier (activation energy) on this profile is related to the reaction rate. Computational studies on various chemical reactions have successfully used this approach to predict reaction outcomes and explain observed selectivities. scispace.comrsc.org

Free Energy Profiles and Kinetic Analysis

Analysis of Electronic Properties and Bonding

Frontier Molecular Orbital (FMO) theory is a fundamental tool for describing the electronic behavior of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. Theoretical studies on related 1,8-disubstituted naphthalenes provide a basis for understanding the FMOs of 1-(Difluoromethyl)-8-naphthol. smu.edu

The HOMO is typically associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. In this compound, the HOMO is expected to be localized primarily on the naphthalene (B1677914) ring and the oxygen atom of the hydroxyl group, reflecting the electron-rich nature of the aromatic system and the lone pairs of the oxygen. The LUMO, conversely, is likely to be distributed over the naphthalene ring system. The energy gap between the HOMO and LUMO is a critical parameter, indicating the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests higher reactivity. The electron-withdrawing nature of the difluoromethyl group is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted 1-naphthol (B170400).

A hypothetical FMO analysis based on related compounds is summarized below:

Molecular OrbitalExpected LocalizationInfluence of SubstituentsImplication for Reactivity
HOMO Naphthalene ring, Oxygen of -OH-OH group raises HOMO energy, -CHF2 group lowers HOMO energySusceptibility to electrophilic attack
LUMO Naphthalene ring-CHF2 group lowers LUMO energySusceptibility to nucleophilic attack
HOMO-LUMO Gap -Influenced by the balance of electron-donating and -withdrawing effectsIndicator of chemical stability and reactivity

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic distribution within a molecule. It localizes the molecular orbitals into bonding, lone pair, and antibonding orbitals, allowing for the quantification of intramolecular interactions. In a theoretical study of peri-substituted naphthalenes, NBO analysis revealed significant charge transfer interactions that contribute to the stability of certain conformations. mdpi.com

For this compound, NBO analysis would be expected to show:

Charge Distribution: A significant negative charge on the oxygen atom and a positive charge on the hydrogen of the hydroxyl group. The fluorine atoms in the difluoromethyl group would also carry a partial negative charge, leading to a partial positive charge on the carbon and hydrogen of the CHF2 group.

Intramolecular Interactions: A key feature would be the analysis of the intramolecular hydrogen bond between the hydroxyl group and the difluoromethyl group. NBO analysis can quantify the stabilization energy (E(2)) associated with the charge transfer from a lone pair of the fluorine or the C-H bond of the CHF2 group to the antibonding σ(O-H) orbital, or from a lone pair of the oxygen to the antibonding σ(C-H) or σ*(C-F) orbitals. These interactions are crucial in determining the preferred conformation of the molecule.

The Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analyses are powerful computational methods for visualizing and characterizing bonding, particularly weak interactions. QTAIM analysis of the electron density topology can identify bond critical points (BCPs) and ring critical points (RCPs), whose properties reveal the nature of the chemical bonds.

In the context of this compound, QTAIM would be used to:

Characterize the intramolecular hydrogen bond. The presence of a BCP between the hydroxyl hydrogen and a fluorine atom (or the hydrogen of the CHF2 group) would confirm the existence of a hydrogen bond. The electron density (ρ) and its Laplacian (∇²ρ) at the BCP would indicate the strength and nature of this interaction.

Analyze the strain in the peri-substituted naphthalene system. The properties of the BCPs within the naphthalene core can reveal how the substituents affect the aromatic system.

NCI analysis complements QTAIM by providing a visual representation of non-covalent interactions in real space. It plots the reduced density gradient versus the electron density, highlighting regions of attractive and repulsive interactions. For this compound, an NCI plot would likely show a surface corresponding to the intramolecular hydrogen bond, as well as potential van der Waals interactions.

Natural Bond Orbital (NBO) Analysis

Computational Studies on Molecular Conformation and Intermolecular Interactions

The difluoromethyl (CHF2) group is recognized as a competent hydrogen bond donor, a property that has been explored through both experimental and theoretical studies. nih.gov The C-H bond in the CHF2 group is polarized due to the presence of the two highly electronegative fluorine atoms, rendering the hydrogen atom sufficiently acidic to participate in hydrogen bonding.

Computational studies on various difluoromethylated aromatic compounds have shown that the CHF2 group can form intramolecular hydrogen bonds with suitable acceptors, such as nitro groups. nih.gov In the case of this compound, the proximity of the hydroxyl group in the peri-position offers the possibility of an intramolecular hydrogen bond. There are two likely scenarios for this interaction:

O-H···F-C: The hydroxyl hydrogen acts as the donor, and one of the fluorine atoms of the CHF2 group acts as the acceptor.

C-H···O: The C-H of the CHF2 group acts as the donor, and the oxygen of the hydroxyl group acts as the acceptor.

Computational calculations of the relative energies of the different conformers would be required to determine the most stable arrangement and the strength of the intramolecular hydrogen bond. These calculations often employ high-level ab initio or DFT methods. The strength of such hydrogen bonds is typically in the range of 2-5 kcal/mol.

The ability of the CHF2 group to act as a hydrogen bond donor has led to its use as a bioisostere for hydroxyl and thiol groups in medicinal chemistry. nih.gov Computational studies are crucial in quantifying the similarities and differences in the hydrogen bonding patterns of these groups, aiding in rational drug design.

π-Stacking and Other Weak Interactions

Computational and theoretical investigations into the non-covalent interactions of aromatic molecules provide critical insights into their solid-state packing, supramolecular assembly, and interactions with biological targets. While specific computational studies on this compound are not found in the surveyed literature, extensive theoretical work on naphthalene, naphthols, and fluorinated aromatic systems allows for a detailed projection of its behavior. The primary non-covalent forces at play would be π-stacking, hydrogen bonding, and other weak interactions involving the difluoromethyl group.

The dominant non-covalent interaction for polycyclic aromatic hydrocarbons is π-stacking. tandfonline.com For naphthalene dimers, computational studies have shown that the most stable conformations are not the perfectly cofacial "sandwich" arrangement but rather parallel-displaced or T-shaped geometries. acs.orgnih.gov The global minimum for the naphthalene dimer is predicted to be a parallel-displaced, crossed C2-symmetric structure. acs.org This preference is driven by a balance between attractive dispersion forces and the repulsion of electron clouds (Pauli repulsion). uva.es

In the case of this compound, the naphthalene core is expected to form similar stacked arrangements. However, the substituents—the hydroxyl (-OH) group and the difluoromethyl (-CHF₂) group—introduce additional complexity and directionality to these interactions. The hydroxyl group in the peri position can act as a hydrogen bond donor and acceptor. Surprisingly, experimental and theoretical studies on the 1-naphthol dimer have shown a preference for a V-shaped, partially overlapping π-stacked structure without a direct, canonical hydrogen bond between the two monomers, highlighting the strength and favorability of π-stacking even over traditional hydrogen bonding in some larger aromatic systems. researchgate.net

The difluoromethyl group introduces further nuances. Fluorine substitution on an aromatic ring is known to alter its electronic properties, affecting both π-stacking and other weak interactions. nih.govacs.org The highly electronegative fluorine atoms can create localized dipoles and influence the quadrupole moment of the aromatic system. This can lead to specific C-H···F or C-F···π interactions. Computational studies on fluorinated benzene (B151609) dimers show that the position of fluorine substituents significantly affects the binding energy. acs.org Generally, fluorine substitution can decrease the binding energy of stacked dimers but can also introduce stabilizing electrostatic interactions between the partially negative fluorine atoms and partially positive hydrogen atoms on an adjacent molecule. acs.orgresearchgate.net

Furthermore, the hydrogen atom of the difluoromethyl group can participate in weak C-H···π or C-H···O interactions, further stabilizing the crystal lattice or dimeric complexes. The interplay between the π-π stacking of the naphthalene rings, potential hydrogen bonding from the hydroxyl group, and the various weak interactions involving the difluoromethyl group would lead to a complex potential energy surface with multiple stable or metastable dimeric conformations. uva.es Symmetry-adapted perturbation theory (SAPT) analyses on similar substituted aromatic dimers reveal that noncovalent interactions are typically dominated by dispersion forces, with electrostatic contributions becoming more significant with polar substituents. acs.orguva.es

To illustrate the types and magnitudes of these interactions as determined by computational methods for related systems, the following table presents typical calculated values.

Interactive Table: Representative Computational Data for Non-Covalent Interactions in Aromatic Dimers

Interacting System (Model)Interaction TypeDominant GeometryCalculated Interaction Energy (kcal/mol)Key Findings
Naphthalene Dimerπ-StackingParallel-Displaced, Crossed-4.1 to -6.8Interaction is primarily driven by dispersion forces. The parallel-displaced geometry is more stable than a direct sandwich or T-shaped arrangement. tandfonline.comarxiv.org
1-Naphthol Dimerπ-Stacking / H-BondingV-Shaped, π-StackedNot specifiedπ-stacking is surprisingly preferred over a canonical head-to-tail hydrogen-bonded structure, demonstrating the strength of dispersion in larger systems. researchgate.net
Benzene Dimerπ-StackingT-Shaped / Parallel-Displaced~ -2.5Shows a balance between T-shaped (electrostatic-favored) and parallel-displaced (dispersion-favored) conformations. nih.gov
Fluorinated Benzene DimerEdge-to-Face (CH···π)T-ShapedVaries with fluorination patternFluorine substitution generally decreases binding energy but can introduce stabilizing C-H···F electrostatic interactions depending on position. acs.org
2-Naphthalenethiol Dimerπ-StackingParallel-Displaced, Crossed~ -1.0 (relative energy difference between isomers)Multiple stable isomers exist within a small energy window, indicating a flat potential energy surface. Dispersion forces dominate. acs.orguva.es

Note: The data in this table are compiled from computational studies on model systems to provide context. Specific values for this compound are not available in the cited literature and would require dedicated theoretical calculations.

Applications in Advanced Organic Synthesis and Materials Science Research

1-(Difluoromethyl)-8-naphthol as a Building Block in Organic Synthesis

The unique 1,8-disubstituted naphthalene (B1677914) framework of this compound makes it a highly attractive starting material for constructing sophisticated molecular structures. The interplay between the electron-withdrawing difluoromethyl group and the nucleophilic hydroxyl group, combined with their rigid spatial proximity, offers distinct reactivity pathways.

Precursor for Complex Fluorinated Architectures

The this compound scaffold is a valuable precursor for creating intricate fluorinated molecules. The naphthalene core can be functionalized through various reactions, while the existing substituents direct these modifications and can be transformed themselves.

The functionalization of C–H bonds, particularly at the peri-position of 1-substituted naphthalenes, is a significant challenge due to steric hindrance. nih.gov However, transition-metal-catalyzed methods have been developed to overcome this, enabling the installation of additional groups. For instance, ruthenium-catalyzed C-H arylation allows for the coupling of 1-naphthol (B170400) with various aryl and heteroaryl halides at the 8-position, a reaction that could be adapted for further substitution of the this compound core. nih.gov Such methods open pathways to complex polycyclic aromatic hydrocarbons and highly substituted naphthalene derivatives that are otherwise difficult to access. nih.gov

Furthermore, the hydroxyl group of the naphthol can direct ortho- and para-alkylation, while specialized catalytic systems can achieve functionalization at other positions, providing access to a wide range of derivatives from a single starting scaffold. semanticscholar.orgrsc.org

Table 1: Potential Reactions for Elaborating the this compound Scaffold

Reaction Type Reagents/Catalysts Potential Product
C-H Arylation Ru or Pd catalysts, Aryl halides Aryl-substituted difluoromethyl-naphthols
O-Alkylation Alkyl halides, Base 1-(Difluoromethyl)-8-(alkoxy)naphthalenes
Electrophilic Aromatic Substitution Nitrating/Sulfonating agents Nitro/Sulfo-1-(difluoromethyl)-8-naphthols

Synthesis of Difluoromethylated Carbinols and Other Functionalized Intermediates

Difluoromethyl carbinols are crucial structural motifs in many therapeutic agents and functional materials. cas.cn While direct synthesis from this compound is not the primary route to these carbinols, the methodologies for their creation highlight the importance of difluoromethylated intermediates. A common strategy involves the nucleophilic addition of a "CF2H-" equivalent to a carbonyl compound. For example, bromodifluoromethyl phenyl sulfone can react with aldehydes in the presence of an electron-transfer agent to produce (benzenesulfonyl)difluoromethylated alcohols. cas.cn These intermediates can then be converted to the final difluoromethyl carbinols via reductive desulfonylation. cas.cn

This chemistry underscores the value of the difluoromethyl group as a handle for further transformations. The this compound molecule can itself be a precursor to other key intermediates. For instance, the hydroxyl group can be converted into a triflate, which is an excellent leaving group for cross-coupling reactions, or the entire molecule can be used to synthesize more complex heterocyclic systems fused to the naphthalene core.

Development of Fluorinated Naphthalene-Based Functional Materials

The introduction of the difluoromethyl group into the naphthalene system significantly modifies its electronic properties, making derivatives of this compound promising candidates for advanced materials. The strong electron-withdrawing nature of the CHF2 group can influence the frontier molecular orbitals (HOMO-LUMO gap), charge transport capabilities, and photophysical properties of the resulting materials. orgchemres.org

Optical and Electronic Materials

Naphthalene derivatives, particularly 1,8-disubstituted systems like naphthalimides, are well-known for their applications in organic light-emitting diodes (OLEDs) and fluorescent sensors. nih.gov The 8-aryl-1-naphthol derivatives, for instance, are promising dye molecules. nih.gov By converting this compound into corresponding naphthalimides or other extended π-systems, it is possible to fine-tune their emission wavelengths and quantum yields.

Computational studies on substituted naphthols show that electron-withdrawing groups stabilize the frontier orbitals. orgchemres.org The difluoromethyl group in this compound is expected to lower both the HOMO and LUMO energy levels, which can enhance the electron-accepting and transport properties of derived materials, making them suitable for use as n-type organic semiconductors. rsc.org The specific peri-substitution pattern can also lead to unique photophysical behaviors, such as intramolecular hydrogen bonding and charge transfer, which are desirable in designing molecular sensors and switches. nih.govresearchgate.net

Table 2: Potential Applications of Materials Derived from this compound

Material Class Potential Application Key Property Conferred by CHF2 Group
Organic Semiconductors n-type materials in OFETs Enhanced electron affinity and transport
Fluorescent Dyes Emitters in OLEDs, Sensors Tunable emission spectra, environmental sensitivity

Specialty Chemicals

The unique properties imparted by the difluoromethyl group make this compound and its derivatives valuable as specialty chemicals. In medicinal chemistry, the CHF2 group can improve metabolic stability and binding affinity. smolecule.com Therefore, this scaffold could be explored for developing new therapeutic agents. smolecule.comsmolecule.com

In agrochemicals, fluorinated compounds often exhibit enhanced efficacy. researchgate.netmdpi.com The this compound structure could serve as a core for new herbicides or fungicides. Furthermore, its derivatives may find use as polymer additives, enhancing thermal stability and weatherability, similar to other naphthol-based antioxidants. riverlandtrading.com

Strategies for Diversity-Oriented Synthesis Using Fluorinated Naphthol Scaffolds

Diversity-oriented synthesis (DOS) is a powerful strategy for exploring chemical space by efficiently creating libraries of structurally diverse molecules from a common starting point. cam.ac.ukscispace.com The this compound scaffold is an ideal starting point for DOS due to its multiple reaction handles: the hydroxyl group, the difluoromethyl group, and the aromatic ring system.

A DOS strategy could involve a branching pathway where the parent molecule undergoes several different types of reactions. For example:

Functionalization of the Hydroxyl Group: Reactions such as etherification, esterification, or conversion to a sulfonate can introduce a variety of appendages.

Substitution on the Aromatic Ring: Regioselective C-H functionalization at different positions of the naphthalene ring can be achieved by choosing appropriate catalysts and directing groups, leading to skeletal diversity. semanticscholar.orgrsc.org

Transformation of the Difluoromethyl Group: While chemically robust, the CHF2 group can potentially be transformed under specific conditions, or its electronic influence can be harnessed to control reactivity elsewhere in the molecule.

By combining these transformations in a systematic manner, a large and diverse library of fluorinated naphthalene derivatives can be generated. This library could then be screened for biological activity or novel material properties, accelerating the discovery of new drugs or advanced materials. scispace.comscispace.com This approach leverages the inherent structural and functional potential of the this compound core to rapidly generate molecular complexity and diversity.

Q & A

Q. Q1. What are the optimal synthetic routes for preparing 1-(Difluoromethyl)-8-naphthol, and how do reaction conditions influence yield?

Methodological Answer : The synthesis typically involves electrophilic substitution on 8-naphthol, where a difluoromethyl group is introduced via fluorinating agents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. Key steps include:

  • Precursor Activation : 8-Naphthol is activated using a base (e.g., NaOH) to deprotonate the hydroxyl group, enhancing nucleophilicity at the 1-position .
  • Fluorination : Reaction with a difluoromethyl source (e.g., ClCF2_2H or BrCF2_2H) under anhydrous conditions in solvents like dichloromethane or THF at 0–25°C. Catalysts such as BF3_3-etherate may improve regioselectivity .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) isolates the product. Yield optimization requires strict control of moisture and temperature to minimize hydrolysis of the fluorinating agent.

Physicochemical Characterization

Q. Q2. How do the difluoromethyl and hydroxyl groups influence the compound’s solubility and stability?

Methodological Answer :

  • Solubility : The difluoromethyl group increases hydrophobicity compared to non-fluorinated analogs, reducing aqueous solubility. However, the phenolic -OH group allows limited solubility in polar aprotic solvents (e.g., DMSO, ~5–10 mg/mL at 25°C). Solubility can be quantified via shake-flask methods with HPLC analysis .
  • Stability : The compound is sensitive to UV light and oxidative conditions. Storage under inert gas (N2_2) at –20°C in amber vials is recommended. Degradation products (e.g., quinones) can be monitored using stability-indicating HPLC methods with a C18 column and UV detection at 254 nm .

Spectroscopic Identification

Q. Q3. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

Methodological Answer :

  • 19F^{19}\text{F} NMR : A quintet (δ –120 to –125 ppm) confirms the CF2_2H group, with coupling constants (JFF_{F-F} ~250–300 Hz) distinguishing it from monofluorinated analogs .
  • IR Spectroscopy : Stretching vibrations at 3350–3400 cm1^{-1} (O-H) and 1100–1150 cm1^{-1} (C-F) validate functional groups.
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass (e.g., [M+H]+^+ at m/z 208.0432 for C11_{11}H8_8F2_2O) confirms molecular formula .

Advanced Reactivity and Mechanistic Studies

Q. Q4. How does the difluoromethyl group affect electrophilic aromatic substitution (EAS) reactivity at adjacent positions?

Methodological Answer :

  • Electronic Effects : The -CF2_2H group exerts a strong electron-withdrawing inductive effect, deactivating the ring and directing EAS to the para position relative to the hydroxyl group. This is confirmed by nitration studies (HNO3_3/H2_2SO4_4), where major products are 1-(difluoromethyl)-4-nitro-8-naphthol .
  • Steric Effects : The bulky CF2_2H group hinders substitution at the 2-position, as shown by competitive kinetic experiments using isotopic labeling .

Biological Activity Profiling

Q. Q5. What in vitro assays are suitable for evaluating the compound’s enzyme inhibition potential?

Methodological Answer :

  • Cytochrome P450 Inhibition : Use fluorogenic substrates (e.g., 7-benzyloxyquinoline) in human liver microsomes. Measure IC50_{50} via fluorescence quenching .
  • Kinase Assays : Screen against kinase panels (e.g., EGFR, VEGFR) using ADP-Glo™ assays. The CF2_2H group may enhance binding to hydrophobic kinase pockets, as seen in fluorinated kinase inhibitors .

Degradation Pathway Analysis

Q. Q6. What advanced analytical strategies identify degradation products under accelerated stability conditions?

Methodological Answer :

  • Forced Degradation : Expose the compound to heat (40–60°C), UV light (254 nm), and oxidative stress (H2_2O2_2).
  • LC-MS/MS : Use a Q-TOF mass spectrometer with electrospray ionization (ESI+) to detect degradation products. Major products include 8-naphthoquinone (m/z 158.0368) and difluoroacetic acid (m/z 96.0034) .

Q. Categorization :

  • Basic Questions : Q1, Q2, Q3 (focus on synthesis, characterization, stability).
  • Advanced Questions : Q4, Q5, Q6 (mechanistic studies, biological assays, degradation pathways).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.